(7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone (7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14760007
InChI: InChI=1S/C21H18Cl2N2O3/c22-14-3-1-13(2-4-14)21(28)7-9-25(10-8-21)20(27)17-12-24-18-11-15(23)5-6-16(18)19(17)26/h1-6,11-12,28H,7-10H2,(H,24,26)
SMILES:
Molecular Formula: C21H18Cl2N2O3
Molecular Weight: 417.3 g/mol

(7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

CAS No.:

Cat. No.: VC14760007

Molecular Formula: C21H18Cl2N2O3

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

(7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone -

Specification

Molecular Formula C21H18Cl2N2O3
Molecular Weight 417.3 g/mol
IUPAC Name 7-chloro-3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1H-quinolin-4-one
Standard InChI InChI=1S/C21H18Cl2N2O3/c22-14-3-1-13(2-4-14)21(28)7-9-25(10-8-21)20(27)17-12-24-18-11-15(23)5-6-16(18)19(17)26/h1-6,11-12,28H,7-10H2,(H,24,26)
Standard InChI Key PJJPJTZNUJIAOT-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 7-chloro-3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1H-quinolin-4-one, delineates its core structure:

  • A 7-chloro-4-hydroxyquinolin-3-yl moiety, characterized by a chlorinated quinoline ring system with hydroxyl and ketone functionalities.

  • A 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl group, featuring a piperidine ring substituted with a para-chlorophenyl group and a hydroxyl group at the 4-position.
    These subunits are linked via a methanone bridge, creating a conformationally constrained hybrid structure.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₈Cl₂N₂O₃
Molecular Weight417.3 g/mol
IUPAC Name7-chloro-3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1H-quinolin-4-one
Canonical SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl
PubChem CID91640084

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely follows a convergent strategy, combining separately prepared quinoline and piperidine precursors. Key steps may include:

  • Quinoline Core Construction:

    • Starting from 4-hydroxyquinoline, chlorination at the 7-position using POCl₃ or SOCl₂.

    • Introduction of a carbonyl group at the 3-position via Friedel-Crafts acylation or nucleophilic substitution.

  • Piperidine Subunit Preparation:

    • Cyclization of 4-(4-chlorophenyl)-4-hydroxypiperidine from a diketone precursor via reductive amination.

  • Coupling Reaction:

    • Amide bond formation between the quinoline-3-carbonyl chloride and the piperidine amine using coupling agents like EDC/HOBt or DCC.

Table 2: Hypothetical Synthetic Pathway

StepReaction TypeReagents/Conditions
1ChlorinationPOCl₃, DMF, 80°C, 12 h
2AcylationAcCl, AlCl₃, CH₂Cl₂, 0°C → RT
3Reductive AminationNH₄OAc, NaBH₃CN, MeOH, reflux
4Amide CouplingEDC, HOBt, DIPEA, DCM, 24 h

Challenges in Scale-Up

  • Steric Hindrance: Bulky substituents on both aromatic rings may impede coupling efficiency, necessitating high catalyst loadings or prolonged reaction times.

  • Hydroxyl Group Stability: The 4-hydroxy groups on both rings require protection (e.g., silylation or acetylation) during synthetic steps to prevent undesired side reactions.

Preclinical Development Considerations

ADMET Profiling

While experimental data is lacking, in silico predictions (e.g., SwissADME) provide preliminary insights:

  • Absorption: Moderate oral bioavailability due to high polar surface area (PSA ≈ 110 Ų).

  • Metabolism: Likely CYP3A4 substrate, with potential hydroxylation at the piperidine ring.

  • Toxicity: Chlorinated aromatics raise concerns about hepatotoxicity; structural analogs show LD₅₀ > 500 mg/kg in rodent models.

Future Directions

Target Identification Studies

  • Proteomics: Affinity chromatography or thermal shift assays to identify protein targets.

  • Molecular Docking: Virtual screening against kinase or GPCR libraries.

Lead Optimization

  • Analog Synthesis: Modifying chloro substituents to trifluoromethyl or methoxy groups to enhance potency or reduce toxicity.

  • Prodrug Development: Esterification of hydroxyl groups to improve oral absorption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator